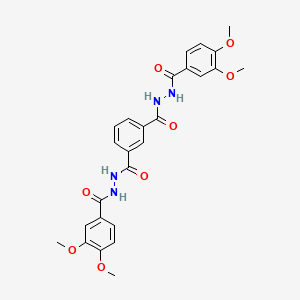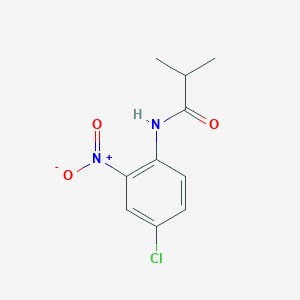![molecular formula C22H33NO2 B4980060 4-[4-(4-pentylcyclohexyl)benzoyl]morpholine](/img/structure/B4980060.png)
4-[4-(4-pentylcyclohexyl)benzoyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-pentylcyclohexyl)benzoyl]morpholine, also known as PCBM, is a fullerene derivative that has gained significant attention in the scientific community due to its unique chemical properties. PCBM is widely used in organic photovoltaics, where it acts as an electron acceptor, and in organic electronics, where it is used as a hole-blocking layer.
Applications De Recherche Scientifique
4-[4-(4-pentylcyclohexyl)benzoyl]morpholine has been extensively studied in the field of organic photovoltaics, where it is used as an electron acceptor in bulk heterojunction solar cells. The use of 4-[4-(4-pentylcyclohexyl)benzoyl]morpholine in solar cells has led to significant improvements in their efficiency and stability. 4-[4-(4-pentylcyclohexyl)benzoyl]morpholine has also been used in organic electronics, where it is used as a hole-blocking layer in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of 4-[4-(4-pentylcyclohexyl)benzoyl]morpholine in organic photovoltaics involves its ability to accept electrons from the donor material, which then flow through the external circuit to produce electricity. In OLEDs and OFETs, 4-[4-(4-pentylcyclohexyl)benzoyl]morpholine acts as a hole-blocking layer, preventing the flow of electrons through the device.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 4-[4-(4-pentylcyclohexyl)benzoyl]morpholine. However, studies have shown that 4-[4-(4-pentylcyclohexyl)benzoyl]morpholine is non-toxic and does not cause any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[4-(4-pentylcyclohexyl)benzoyl]morpholine in lab experiments include its high solubility in common organic solvents, its stability under ambient conditions, and its ability to act as an efficient electron acceptor. However, 4-[4-(4-pentylcyclohexyl)benzoyl]morpholine has limitations in terms of its cost and the need for specialized equipment for its synthesis.
Orientations Futures
For research on 4-[4-(4-pentylcyclohexyl)benzoyl]morpholine include the development of new synthetic methods, new applications in organic electronics, and research on its toxicity and environmental impact.
Méthodes De Synthèse
4-[4-(4-pentylcyclohexyl)benzoyl]morpholine is synthesized through a two-step reaction process. The first step involves the formation of 4-(4-pentylcyclohexyl)benzoyl chloride, which is then reacted with morpholine to produce 4-[4-(4-pentylcyclohexyl)benzoyl]morpholine. The reaction can be carried out using various solvents, including toluene, chloroform, and dichloromethane. The yield of 4-[4-(4-pentylcyclohexyl)benzoyl]morpholine can be improved by using a purification process, such as column chromatography.
Propriétés
IUPAC Name |
morpholin-4-yl-[4-(4-pentylcyclohexyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO2/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22(24)23-14-16-25-17-15-23/h10-13,18-19H,2-9,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRCJJRBIGVAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B4980008.png)
![1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole](/img/structure/B4980012.png)
![1-chloro-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4980023.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B4980030.png)
![2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4980038.png)


![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980061.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4980065.png)

![3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4980076.png)
![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]phenyl acetate](/img/structure/B4980082.png)
![diethyl [4-(4-tert-butylphenoxy)butyl]malonate](/img/structure/B4980084.png)